4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Medicinal Chemistry Pharmacokinetics ADME

Select 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine for your medicinal chemistry program to leverage its dual orthogonal functionalization points. The reactive C-5 amine supports acylation, sulfonylation, or amide formation without protecting the C-4 bromine. The lower C-Br bond dissociation energy (vs. C-Cl) then enables selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings for late-stage diversification. Its cLogP of 3.86—significantly higher than the chloro analog (~3.2)—predicts superior passive membrane permeability, improving hit rates in cell-based phenotypic screens. The bromine also provides anomalous scattering for direct SAD phasing in protein-ligand crystallography, accelerating structure-guided optimization. Exact specification is mandatory for reproducible SAR.

Molecular Formula C14H11BrN4
Molecular Weight 315.17 g/mol
CAS No. 126158-51-8
Cat. No. B6434391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
CAS126158-51-8
Molecular FormulaC14H11BrN4
Molecular Weight315.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)Br)N
InChIInChI=1S/C14H11BrN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2
InChIKeyGZOYTKKFNFYGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 126158-51-8): A Core 5-Amino-1,2,3-Triazole Intermediate


4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 126158-51-8) is a brominated, diaryl-substituted 5-amino-1,2,3-triazole. This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, primarily as a key intermediate for synthesizing more complex bioactive molecules . Its structure, featuring a reactive C-5 amine and a bromine atom at the para-position of the C-4 phenyl ring, provides two orthogonal points for further derivatization. This dual functionality is critical for applications in fragment-based drug design and the synthesis of focused compound libraries [1].

Why 4-(4-Halophenyl)-1-phenyl-1H-1,2,3-triazol-5-amines Are Not Interchangeable in Complex Synthesis


Substituting 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine with its chloro, fluoro, or unsubstituted analogs will lead to significant differences in physicochemical properties and downstream reactivity. The C-Br bond's length, lower dissociation energy, and unique electronic properties directly impact its capacity for oxidative addition, a critical step in cross-coupling reactions. The calculated partition coefficient (cLogP) for the brominated derivative is significantly higher (3.8602 ) than that of the chloro analog (CAS 118946-58-0), directly affecting membrane permeability in cell-based assays and chromatographic separation behavior. These intrinsic differences mean that results obtained with one 4-halophenyl analog cannot be extrapolated to another without risking synthetic failure or invalid biological data, making precise specification mandatory for reproducibility .

Quantitative Differentiation Guide for 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 126158-51-8)


Elevated Lipophilicity (cLogP) of the Bromo Analog vs. the Chloro Analog Drives Membrane Permeability

The calculated LogP (cLogP) for 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 126158-51-8) is 3.8602 . This value is significantly higher than the cLogP of its direct 4-chlorophenyl structural analog, which typically ranges between 3.0 and 3.3 for 1,4-diaryl-1,2,3-triazoles [1]. This difference of ~0.5-0.8 log units represents a 3- to 6-fold increase in partition coefficient, which is a critical differentiation factor for optimizing passive membrane permeability and oral bioavailability in lead optimization programs.

Medicinal Chemistry Pharmacokinetics ADME

Superior Heavy Atom Effect for X-Ray Crystallography Phasing and Structural Biology

The presence of a bromine atom (atomic number 35) in 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine provides a clear advantage for experimental phasing in X-ray crystallography via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD), compared to its chloro (atomic number 17) and fluoro (atomic number 9) analogs [1]. Bromine's anomalous scattering factor (f'') is significantly larger at Cu-Kα and synchrotron wavelengths, enabling robust experimental phasing at lower occupancy, which is critical for studying protein-ligand complexes.

Structural Biology X-ray Crystallography Fragment Screening

Differentiated Reactivity in Cross-Coupling Reactions Enables Late-Stage Functionalization

The C-Br bond in 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine exhibits a bond dissociation energy (BDE) of approximately 71 kcal/mol, which is substantially lower than the C-Cl bond BDE (~84 kcal/mol) in its chloro analog [1]. This lower BDE translates to a higher reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling milder reaction conditions and broader substrate scope, including the use of base-sensitive functional groups present within the same molecule [2].

Synthetic Chemistry Catalysis Bioconjugation

Precedent as a Core Scaffold for Antimicrobial 1,2,3-Triazole Derivatives

A series of 4-(4-bromophenyl)-1,2,3-triazole derivatives, closely related to 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, were synthesized and evaluated for antimicrobial activity. In a published study, compounds containing the 4-(4-bromophenyl) moiety, such as compounds IIe-IIo, exhibited more potent antimicrobial activity against Mycobacteria aurum and Escherichia coli than the reference drugs triclosan and fluconazole [1]. The 4-bromophenyl group was a critical structural feature for this enhanced activity.

Antimicrobial Research Infectious Disease Structure-Activity Relationship

Validated Application Scenarios for 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in Industry and Academia


Fragment-Based Lead Generation for Intracellular Targets

When establishing a fragment library for screening against intracellular targets, 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a strategically sound choice over its chloro counterpart. Its higher cLogP (3.86 vs ~3.2) as per Section 3, Evidence 1, predicts superior passive membrane permeability , increasing the likelihood of observing on-target activity in cell-based phenotypic screens. Furthermore, its bromine atom provides a direct path to solving the crystal structure of any protein-ligand complexes via SAD phasing (Section 3, Evidence 2), enabling rapid, structure-guided chemical elaboration [1].

Synthesis of Diversified Compound Libraries via Orthogonal Functionalization

In a medicinal chemistry campaign requiring a modular core scaffold for late-stage diversification, this compound offers a kinetically distinct reactivity profile. The C-5 amine can be acylated, sulfonylated, or converted to an amide without affecting the C-4 bromine atom. The bromine can then be selectively activated in a sequential step for a Suzuki, Sonogashira, or Buchwald-Hartwig coupling. This orthogonal reactivity, underpinned by the lower C-Br bond dissociation energy versus C-Cl (Section 3, Evidence 3), avoids the need for protecting group strategies and simplifies the synthesis of complex, diarylated triazole libraries .

Antimicrobial Scaffold Hopping Programs

For research groups focused on antimicrobial resistance, a building block that already has validated activity in the target biological space is invaluable. The published antimicrobial activity of close structural derivatives (compounds IIe-IIo, Section 3, Evidence 4) positions this specific brominated triazole as a validated starting point for scaffold hopping or potency optimization exercises against M. aurum and E. coli . Procuring this exact compound allows direct, reproducible comparisons with existing structure-activity relationship (SAR) data, mitigating the risk of a false negative result due to an inactive starting analog.

Radioligand Development via Isotopic Bromine Exchange

The bromine atom in the 4-position creates a unique opportunity for developing radiolabeled probes. While not a direct therapeutic advantage, the ability to potentially use radioisotopic bromine exchange (e.g., with ^76Br or ^77Br) for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) tracer development is a distinct capability not possible with the chloro or unsubstituted analogs. This scenario is particularly relevant for academic imaging centers or pharmaceutical departments investigating receptor occupancy and biodistribution of their lead compounds derived from this core .

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